molecular formula C15H28N2O4 B567938 Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate CAS No. 1217710-80-9

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No.: B567938
CAS No.: 1217710-80-9
M. Wt: 300.399
InChI Key: IPDHHWCHJZHKMH-UHFFFAOYSA-N
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Description

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound widely used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group and a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Scientific Research Applications

Chiral Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been pivotal in the asymmetric synthesis of amines and their derivatives, including piperidines, pyrrolidines, and azetidines. These compounds are fundamental in creating many natural products and drugs due to their structural diversity and therapeutic applications (Philip, Radhika, Saranya, & Anilkumar, 2020).

Synthesis of Vandetanib

The synthesis of Vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This process demonstrates the compound's role in enabling high-yield and commercially viable production routes for pharmaceuticals (Mi, 2015).

Environmental and Health Impact of Synthetic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their environmental occurrence, human exposure, and toxicity. Research indicates the need for understanding their environmental behaviors and potential health impacts, pointing towards developing safer, less environmentally damaging antioxidants (Liu & Mabury, 2020).

Anticancer and Antimicrobial Properties of Natural Compounds

Natural metabolites, including those with a tertiary butyl group, are explored for their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the application of tert-butyl-containing compounds in creating bioactive molecules for various therapeutic purposes (Dembitsky, 2006).

Safety and Hazards

The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Mechanism of Action

Target of Action

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a complex organic compound that is used in the synthesis of various pharmaceuticals Similar compounds have been used in the synthesis of inhibitors for poly (adp-ribose) polymerase (parp), which plays a crucial role in dna repair and programmed cell death .

Mode of Action

It is known to be used in the synthesis of dipeptides . The compound likely interacts with its targets through the formation of bonds during the synthesis process, leading to changes in the structure and function of the resulting molecules .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . This process likely affects various biochemical pathways, depending on the specific dipeptides being synthesized. For instance, if the compound is used in the synthesis of a PARP inhibitor, it could affect DNA repair pathways .

Result of Action

The molecular and cellular effects of this compound would depend on the specific compounds it is used to synthesize. For instance, if used in the synthesis of a PARP inhibitor, the result of its action could be the inhibition of DNA repair and induction of cell death in cancer cells .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the conditions under which the compound is stored and used (e.g., temperature, pH), as well as the presence of other compounds in the reaction mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic addition-elimination, forming the desired product with high yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHHWCHJZHKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680549
Record name tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217710-80-9
Record name tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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